Hexanoic acid, 3-cyano-5-methyl-, (3R)-
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Overview
Description
Hexanoic acid, 3-cyano-5-methyl-, (3R)- is a chiral compound with the molecular formula C8H13NO2. It is an important intermediate in the synthesis of various pharmaceuticals, particularly in the production of pregabalin, a medication used to treat neuropathic pain and fibromyalgia .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexanoic acid, 3-cyano-5-methyl-, (3R)- typically involves the enantioselective preparation from 2-isobutylsuccinonitrile. This process includes several steps such as nitrile hydrolysis and subsequent cyclization . The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired enantiomeric purity.
Industrial Production Methods
In industrial settings, the production of Hexanoic acid, 3-cyano-5-methyl-, (3R)- is optimized for cost-effectiveness and scalability. This involves the use of eco-friendly processes and efficient catalysts to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Hexanoic acid, 3-cyano-5-methyl-, (3R)- undergoes various chemical reactions including:
Oxidation: This reaction can convert the compound into different oxidized forms.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of Hexanoic acid, 3-cyano-5-methyl-, (3R)-, such as amines, alcohols, and other substituted compounds .
Scientific Research Applications
Hexanoic acid, 3-cyano-5-methyl-, (3R)- has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: It is a key intermediate in the production of pregabalin, which is used to treat neuropathic pain and fibromyalgia
Industry: The compound is used in the manufacture of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Hexanoic acid, 3-cyano-5-methyl-, (3R)- involves its interaction with specific molecular targets and pathways. In the case of pregabalin synthesis, the compound acts as a precursor that undergoes further chemical transformations to produce the active pharmaceutical ingredient. The molecular targets and pathways involved in these transformations are crucial for the compound’s efficacy and safety .
Comparison with Similar Compounds
Hexanoic acid, 3-cyano-5-methyl-, (3R)- can be compared with similar compounds such as:
Hexanoic acid, 3-cyano-5-methyl-, (3S)-: The (3S)-enantiomer has different biological activities and is used in different applications.
Hexanoic acid, 3-(aminomethyl)-5-methyl-, (3R)-: This compound is another chiral derivative with distinct chemical and biological properties.
The uniqueness of Hexanoic acid, 3-cyano-5-methyl-, (3R)- lies in its specific enantiomeric form, which imparts unique chemical reactivity and biological activity .
Properties
CAS No. |
181289-36-1 |
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Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
(3R)-3-cyano-5-methylhexanoic acid |
InChI |
InChI=1S/C8H13NO2/c1-6(2)3-7(5-9)4-8(10)11/h6-7H,3-4H2,1-2H3,(H,10,11)/t7-/m1/s1 |
InChI Key |
MGWZYUMZVZMKTN-SSDOTTSWSA-N |
Isomeric SMILES |
CC(C)C[C@H](CC(=O)O)C#N |
Canonical SMILES |
CC(C)CC(CC(=O)O)C#N |
Origin of Product |
United States |
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